molecular formula C7H4BrClN2 B13935207 5-amino-4-bromo-2-chloroBenzonitrile

5-amino-4-bromo-2-chloroBenzonitrile

Cat. No.: B13935207
M. Wt: 231.48 g/mol
InChI Key: GXMFCQMWFDMMOC-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-chlorobenzonitrile (C₇H₄BrClN₂) is a multisubstituted benzonitrile derivative featuring an amino group at position 5, bromo at position 4, chloro at position 2, and a nitrile group at position 1 (benzonitrile numbering). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-donating (NH₂) and electron-withdrawing (Br, Cl, CN) substituents.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-amino-4-bromo-2-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2

InChI Key

GXMFCQMWFDMMOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Cl)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials

  • 4-Amino-3-chlorobenzonitrile or 2-chlorobenzonitrile derivatives are commonly used as starting materials.
  • Brominating agents include bromine (Br2), N-bromosuccinimide (NBS), and other bromine sources.
  • Solvents such as methanol or dichloromethane are used depending on the reaction step.

Bromination Reaction

Bromination of 4-Amino-3-chlorobenzonitrile

A typical procedure involves the bromination of 4-amino-3-chlorobenzonitrile with bromine in methanol at room temperature for approximately 1.5 hours. The reaction proceeds as follows:

  • To a solution of 4-amino-3-chlorobenzonitrile in methanol, bromine dissolved in methanol is added dropwise under stirring.
  • The mixture is stirred for 1.5 hours to ensure complete bromination.
  • The solvent is then removed under reduced pressure.
  • The resulting solid, 5-amino-4-bromo-2-chlorobenzonitrile, is obtained as a white solid.

This method yields the target compound with high regioselectivity due to the directing effects of the amino and chloro substituents on the aromatic ring.

Parameter Condition Outcome
Starting material 4-Amino-3-chlorobenzonitrile (5 g) -
Brominating agent Bromine (5.3 g in methanol) -
Solvent Methanol (80 mL + 20 mL for Br2) -
Reaction time 1.5 hours Complete bromination
Temperature Room temperature (~25 °C) -
Product isolation Rotary evaporation, vacuum drying White solid product
Product purity Not explicitly stated High (based on literature)

Amination Step (If Required)

In some synthetic routes, the amino group may be introduced after halogenation via nitration followed by reduction or by direct amination of a halogenated benzonitrile. However, the direct bromination of an amino-substituted benzonitrile is preferred due to fewer steps and higher selectivity.

Purification and Characterization

  • The crude product is often purified by recrystallization from ethanol or by filtration and washing with ice water.
  • Characterization includes 1H NMR, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structure.
  • Reported purity levels exceed 96% for the brominated intermediate and are expected to be similarly high for the amino-bromo-chlorobenzonitrile.

Detailed Experimental Data and Research Results

Step Reagents & Conditions Yield (%) Purity (%) Notes
Bromination of 4-amino-3-chlorobenzonitrile Br2 in MeOH, 1.5 h, RT Not specified High White solid product, regioselective bromination
Bromination of 2-chlorobenzonitrile NBS in DCM, 0 ± 5 °C to 20-30 °C, 5 h >96 >96 High selectivity for 5-bromo isomer, HPLC monitored
Hydrolysis (for related benzoic acid derivatives) Alkali hydrolysis at 60-100 °C, 4-8 h 80-90 >99 Used in related benzoic acid synthesis, informs stability

Mechanistic Considerations and Regioselectivity

  • The amino group is an ortho/para-directing activator, favoring bromination at the 4-position relative to the amino substituent.
  • The chloro substituent is ortho/para-directing but deactivating, influencing regioselectivity.
  • The cyano group (in related compounds) is meta-directing and strongly electron-withdrawing, which can suppress bromination at certain positions.
  • The combination of these effects leads to high selectivity for bromination at the 4-position in 4-amino-3-chlorobenzonitrile.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-chlorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Amino-4-bromo-2-chlorobenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-4-bromo-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups on the benzene ring can interact with various enzymes and receptors, leading to different biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Key Properties/Applications References
5-Amino-4-bromo-2-chlorobenzonitrile NH₂ (5), Br (4), Cl (2), CN (1) Hypothesized high polarity, potential use in drug intermediates -
5-Bromo-2-hydroxybenzonitrile OH (2), Br (5), CN (1) Forms intramolecular H-bonds (O–H⋯N); used in antiretroviral drug synthesis
4-Amino-2-chloro-5-fluorobenzonitrile NH₂ (4), Cl (2), F (5), CN (1) Reduced steric bulk (F vs. Br); explored in kinase inhibitor development
5-Bromo-2-chlorobenzonitrile Br (5), Cl (2), CN (1) Lacks NH₂; lower solubility in polar solvents

Key Observations :

  • This could improve solubility in aqueous media, a critical factor in pharmaceutical formulations .
  • Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may influence regioselectivity in cross-coupling reactions. For example, bromine at position 4 could facilitate Suzuki-Miyaura couplings more readily than chlorine .

Physical and Spectroscopic Properties

Data from analogs suggest the following trends:

  • Melting Points: Brominated benzonitriles (e.g., 5-bromo-2-hydroxybenzonitrile) typically exhibit higher melting points (122–169°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) . The amino group in 5-amino-4-bromo-2-chlorobenzonitrile may lower the melting point slightly compared to hydroxy analogs due to reduced H-bond donor capacity.
  • IR/Raman Signatures : The nitrile group (~2220 cm⁻¹ in IR) and NH₂ stretching (~3350–3450 cm⁻¹) would dominate the spectrum. Bromine and chlorine substituents contribute to distinct C–Br (550–650 cm⁻¹) and C–Cl (700–800 cm⁻¹) vibrations .

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